4-(Hydroxymethyl)-D-phenylalanine
Overview
Description
Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil. This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism .
Mechanism of Action
Target of Action
It is known that phenylalanine derivatives often interact with various enzymes and receptors in the body
Mode of Action
Phenylalanine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The hydroxymethyl group may also play a role in the compound’s interaction with its targets.
Biochemical Pathways
Phenylalanine derivatives are often involved in amino acid metabolism and protein synthesis
Pharmacokinetics
Phenylalanine derivatives are generally well-absorbed and distributed throughout the body . The hydroxymethyl group may influence the compound’s metabolism and excretion, but more research is needed to understand these effects.
Result of Action
Phenylalanine derivatives can influence various cellular processes, such as protein synthesis and enzyme activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)-D-phenylalanine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through a whole-cell biocatalytic process using Saccharomyces cerevisiae. This process involves the conversion of orotic acid to uridine 5’-monophosphate by redistributing the metabolic flux between glycolysis and the pentose phosphate pathway. Key factors affecting the production include the concentrations of sodium dihydrogen phosphate, magnesium chloride, and the pH level .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate often involves fermentation using mutant strains of Corynebacterium ammoniagenes. These strains are resistant to growth inhibition by pyrimidine analogues and have reduced uridine degrading activity, leading to higher yields of uridine 5’-monophosphate .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including coordination with metal ions such as lanthanides. These reactions are influenced by the presence of cationic and anionic micelles, which affect the stability and formation of complexes .
Common Reagents and Conditions: The coordination reactions typically occur in aqueous solutions at physiological pH ranges (7.3-7.5). The phosphate moiety of uridine 5’-monophosphate is primarily involved in the coordination with metal ions .
Major Products: The major products of these reactions are stable complexes of uridine 5’-monophosphate with metal ions, which can be used as biological probes for calcium and magnesium ions .
Scientific Research Applications
Uridine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: Uridine 5’-monophosphate is involved in the biosynthesis of RNA and the regulation of cellular metabolism.
Industry: Uridine 5’-monophosphate is used as a pharmaceutical intermediate and food additive.
Comparison with Similar Compounds
Uridine 5’-monophosphate is unique among pyrimidine ribonucleoside monophosphates due to its specific structure and function. Similar compounds include:
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.
Thymidine 5’-monophosphate: A nucleotide used in DNA synthesis.
Adenosine 5’-monophosphate: A purine nucleotide involved in energy transfer and signal transduction.
Uridine 5’-monophosphate stands out due to its role in both RNA synthesis and various metabolic pathways, making it a versatile and essential compound in biological systems .
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUZCWFCJRJSU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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